2-Cyclohexyl-2-propen-1-ol
Description
2-Cyclohexyl-2-propen-1-ol (CAS: 4352-44-7) is an allylic alcohol with a cyclohexyl substituent. Its molecular formula is C₉H₁₆O, and it has a molecular weight of 140.22 g/mol . The compound features a cyclohexyl group attached to a propenol (allyl alcohol) moiety, making it a versatile intermediate in organic synthesis. The allylic alcohol group enables reactivity in oxidation, addition, and esterification reactions, while the cyclohexyl group contributes to lipophilicity and steric bulk.
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-cyclohexylprop-2-en-1-ol |
InChI |
InChI=1S/C9H16O/c1-8(7-10)9-5-3-2-4-6-9/h9-10H,1-7H2 |
InChI Key |
NIPDNHBQVFQMJA-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CO)C1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 2-cyclohexyl-2-propen-1-ol, differing in substituents, chain length, or functional groups:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| This compound | C₉H₁₆O | 140.22 | Cyclohexyl, allylic alcohol | Cyclohexyl-propenol backbone |
| (2E)-1-Cyclohexyl-2-buten-1-ol | C₁₀H₁₈O | 154.25 | Cyclohexyl, butenol | Extended carbon chain (C4 alcohol) |
| 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol | C₁₅H₂₈O | 224.39 | Cyclohexanol, branched alkyl | Sterically hindered cyclohexanol |
| 2-Cyclohexen-1-ol | C₆H₁₀O | 98.14 | Cyclohexenol | Unsaturated cyclohexene ring |
| Carvyl propionate | C₁₃H₂₀O₂ | 208.30 | Ester (cyclohexenol derivative) | Propanoate ester of carvyl alcohol |
Physicochemical Properties
- Lipophilicity : The cyclohexyl group in this compound enhances lipophilicity compared to 2-cyclohexen-1-ol (C₆H₁₀O), which lacks the bulky substituent .
- Boiling Point : 2-Cyclohexen-1-ol has a reported boiling point of 169–170°C , while data for the target compound is unavailable.
- Reactivity : The allylic alcohol in this compound is more reactive toward oxidation than the ester group in carvyl propionate (C₁₃H₂₀O₂), which is stabilized by resonance .
Key Differences and Implications
Functional Groups: The ester in carvyl propionate reduces reactivity compared to the allylic alcohol in this compound, making the latter more suitable for synthetic modifications .
Steric Effects :
- 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (C₁₅H₂₈O) exhibits significant steric hindrance due to its branched substituents, limiting its utility in reactions requiring accessibility to the hydroxyl group .
Industrial Relevance :
- Carvyl propionate’s stability makes it preferable in fragrances, whereas this compound’s reactivity is advantageous in fine chemical synthesis .
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